molecular formula C16H15N3OS2 B2365577 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 878696-67-4

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2365577
CAS No.: 878696-67-4
M. Wt: 329.44
InChI Key: ALVTVAGRYZKCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a 6-methyl-substituted thieno[2,3-d]pyrimidine core linked via a thioether bridge to an N-(p-tolyl)acetamide group. This scaffold is of pharmacological interest due to its structural similarity to kinase inhibitors and antiproliferative agents.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-10-3-5-12(6-4-10)19-14(20)8-21-15-13-7-11(2)22-16(13)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVTVAGRYZKCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of 6-methylthieno[2,3-d]pyrimidine-4-thiol with p-tolylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF at 80°C.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits significant anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. It has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT signaling pathways, which are crucial for cancer cell survival and angiogenesis .

Case Studies

  • In Vitro Studies : Research has demonstrated that derivatives of thienopyrimidine, including 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, induce apoptosis in various cancer cell lines, suggesting a promising therapeutic avenue for liver cell carcinoma .
  • Comparative Analysis : In studies comparing various thienopyrimidine derivatives, those with specific substitutions exhibited enhanced cytotoxicity. For instance, modifications to the N-(p-tolyl) group significantly influenced the compound's efficacy against cancer cells, with certain derivatives outperforming standard chemotherapeutic agents like doxorubicin in terms of inhibitory activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thienopyrimidine derivatives possess broad-spectrum antimicrobial effects, making them suitable candidates for the development of new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

  • Synthesis and Testing : A study synthesized several derivatives of thienopyrimidine and tested their antimicrobial effectiveness against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria .
  • Docking Studies : Molecular docking studies have elucidated the binding affinities of these compounds to bacterial enzymes, providing insights into their potential mechanisms of action as antimicrobial agents .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has been investigated for additional therapeutic potentials:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies indicate that certain thienopyrimidine derivatives may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by modulating neuroinflammatory responses .

Mechanism of Action

The mechanism of action of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Core Structure Substituents (R₁, R₂, R₃) Biological Activity (IC₅₀) Reference
Target: 2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide Thieno[2,3-d]pyrimidine R₁=CH₃, R₂=S-linker, R₃=p-tolyl Not reported N/A
Analog 1: 2-((7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide Benzo[4,5]thieno[2,3-d]pyrimidine R₁=CH₃, R₂=S-linker, R₃=m-tolyl SmCD1 inhibition (IC₅₀ = 102.5 µM)
Analog 2: 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Thieno[2,3-d]pyrimidinone R₁=Et, R₂=CH₃, R₃=p-tolyl Not reported
Analog 3: 2-((3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Thieno[2,3-d]pyrimidinone R₁=Allyl, R₂=5-methylfuran, R₃=p-tolyl Predicted pKa = 13.14, Density = 1.34 g/cm³

Key Observations:

  • Substituent Effects: The p-tolyl group in the target compound and Analog 3 may enhance lipophilicity compared to the m-tolyl group in Analog 1, influencing membrane permeability .
  • Oxo-Group Impact: Analogs 2 and 3 feature a 4-oxo group, which may alter hydrogen-bonding interactions with biological targets compared to the non-oxidized core in the target compound .

Biological Activity

2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound classified under thienopyrimidines. Its unique structure features a thieno[2,3-d]pyrimidine core with a methyl group at the 6-position and a thioether linkage to an N-(p-tolyl)acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The thieno[2,3-d]pyrimidine structure allows it to mimic natural substrates, facilitating binding to active sites or allosteric sites on target proteins. This interaction can either inhibit or modulate the activity of these targets, leading to therapeutic effects in various biological contexts .

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymes has been explored. For example, thienopyrimidine derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum, the causative agent of malaria. Inhibiting this enzyme disrupts the parasite's ability to synthesize nucleotides, thereby exerting antimalarial effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-one DerivativesSimilar core structureAntimicrobial activity
Thieno[3,2-d]pyrimidine DerivativesDifferent ring fusionVarying chemical properties

The comparison highlights that while this compound shares a common structural motif with other thienopyrimidines, its specific substituents may influence its unique biological activities.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating similar thienopyrimidine derivatives reported varying degrees of microbial inhibition based on structural modifications. Compounds were tested against clinical strains and exhibited significant antibacterial activity compared to standard drugs like ceftriaxone .
  • Enzyme Inhibition Studies : Research on thienopyrimidine analogs demonstrated their efficacy as DHODH inhibitors, showcasing their potential as antimalarial agents through selective inhibition pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thienopyrimidine compounds revealed that modifications at specific positions significantly affected their biological activities. For instance, substituents on the benzene ring were found to enhance antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.